molecular formula C6H4O6 B1683115 Tetrahydroxyquinone CAS No. 319-89-1

Tetrahydroxyquinone

Cat. No.: B1683115
CAS No.: 319-89-1
M. Wt: 172.09 g/mol
InChI Key: DGQOCLATAPFASR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrahydroxyquinone (THQ) is a redox-active benzoquinone . It primarily targets cells undergoing oxidative stress, such as cancer cells . It interacts with these cells and induces the production of reactive oxygen species (ROS) .

Mode of Action

THQ can participate in a redox cycle with semiquinone radicals, leading to the formation of ROS . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. This is known as oxidative stress .

Biochemical Pathways

The biochemical pathways affected by THQ are primarily related to oxidative stress and apoptosis . THQ induces ROS production, which can lead to DNA damage, trigger apoptosis, and inhibit the proliferation of cancer cells . It also activates caspase 3, a key enzyme in the execution-phase of cell apoptosis .

Pharmacokinetics

Its solubility in water and organic solvents suggests that it may be absorbed and distributed throughout the body . More research is needed to fully understand the ADME properties of THQ.

Result of Action

The primary result of THQ’s action is the induction of apoptosis in target cells . By increasing ROS production, THQ causes oxidative stress, leading to DNA damage and the activation of apoptosis pathways . This can result in the death of cancer cells, making THQ a potential anticancer agent .

Action Environment

The efficacy and stability of THQ can be influenced by various environmental factors. For instance, the presence of other antioxidants in the environment can potentially neutralize the ROS produced by THQ, thereby reducing its effectiveness . Additionally, the pH of the environment can affect the stability of THQ . More research is needed to fully understand how environmental factors influence the action of THQ.

Biochemical Analysis

Biochemical Properties

Tetrahydroxyquinone plays a significant role in biochemical reactions, particularly in the induction of reactive oxygen species (ROS) production. It efficiently activates caspase 3 at concentrations exceeding 25 micromolar, stimulates DNA fragmentation, and provokes phosphatidylserine exposure . This compound interacts with several biomolecules, including enzymes and proteins. For instance, it acts as an effector of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions, which facilitate its biochemical activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In leukemia cells, it induces cytotoxic effects by reducing protein kinase B-dependent survival signaling, leading to apoptosis through the mitochondrial pathway . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s ability to generate ROS can lead to oxidative stress, which in turn affects cellular signaling and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound inhibits xanthine oxidase, resulting in reduced production of uric acid and ROS . Additionally, it induces changes in gene expression by activating transcription factors involved in the oxidative stress response. These molecular interactions and mechanisms contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound-coated iron oxide nanoparticles exhibit negligible cytotoxicity up to 2 milligrams per milliliter and maintain colloidal stability . Additionally, the production of ROS by this compound-coated nanoparticles could not be detected, indicating a reduction in oxidative stress-related side effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inducing apoptosis in cancer cells. At high doses, this compound can cause toxic or adverse effects. For example, high concentrations of this compound can lead to excessive ROS production, resulting in oxidative damage to cellular components . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, this compound-coated nanoparticles exhibit good colloidal stability and are efficiently taken up by cells . These properties facilitate its transport and distribution within biological systems.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it induces apoptosis through the mitochondrial pathway . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Preparation Methods

Tetroquinone can be synthesized through various methods. One common synthetic route involves the oxidation of glyoxal or myo-inositol, a natural compound widely present in plants . The preparation method includes the following steps:

  • Weighing each raw material in parts by weight.
  • Adding titanium alloy, aluminum alloy, nickel alloy, tin, copper, neodymium, niobium, indium, cadmium, silicon carbide, silicon dioxide, and heat stabilizer into a crucible resistance furnace.
  • Vacuum sintering the mixture at 900-960°C for 2.5-4 hours.
  • Cooling the mixture to 350-380°C in inert gas and mixing it with acetate fiber, polysulfone, polyvinylpyridine, tetrahydroxybenzoquinone, and isopropyl acetate.
  • Adding m-thiocresol, p-aminotoluene o-sulfonylaniline, and a modifier to the mixture, stirring evenly, and pressing to 2-5MPa.
  • Injecting the mixture into a mold for pressing and forming, followed by cooling at -30°C for 20-30 minutes .

Chemical Reactions Analysis

Tetroquinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, strong bases, and specific catalysts. Major products formed from these reactions include various salts and derivatives of tetroquinone .

Properties

IUPAC Name

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQOCLATAPFASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9045897
Record name Tetroquinone
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Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-89-1, 5676-48-2
Record name Tetrahydroxy-p-benzoquinone
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Record name Tetroquinone [USAN:INN]
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-
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Record name TETROQUINONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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